molecular formula C29H42O3 B1214103 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate CAS No. 4221-80-1

2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate

Cat. No.: B1214103
CAS No.: 4221-80-1
M. Wt: 438.6 g/mol
InChI Key: KJYSXRBJOSZLEL-UHFFFAOYSA-N
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Description

2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate is an organic compound known for its role as a UV absorber and stabilizer. It is commonly used in various materials to prevent degradation caused by ultraviolet radiation. The compound is characterized by its white crystalline powder form and high thermal stability .

Biochemical Analysis

Biochemical Properties

2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the stabilization of polymers. It interacts with various enzymes and proteins that are involved in the degradation of polymers. The compound acts as an antioxidant, preventing the oxidative degradation of polymers by scavenging free radicals . This interaction helps in maintaining the integrity and longevity of the polymer materials.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by protecting cellular components from oxidative damage. This compound has been shown to affect cell signaling pathways by modulating the activity of enzymes involved in oxidative stress responses . Additionally, it impacts gene expression by regulating the expression of genes involved in antioxidant defense mechanisms, thereby enhancing cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to free radicals, neutralizing them and preventing oxidative damage to biomolecules . This compound also inhibits the activity of enzymes that promote oxidative stress, thereby reducing the overall oxidative burden on cells. Furthermore, it can activate certain transcription factors that upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable and does not degrade quickly under standard laboratory conditions . Long-term studies have shown that it maintains its antioxidant properties over extended periods, providing continuous protection against oxidative damage. Its effectiveness may decrease over time if exposed to extreme conditions such as high temperatures or strong oxidizing agents.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively protects against oxidative damage without causing any adverse effects . At higher doses, it may exhibit toxic effects, including reduced fertility and decreased fetal weight in animal studies . These findings highlight the importance of determining the optimal dosage to maximize its protective effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound is metabolized into various byproducts, which are then excreted from the body. Its metabolism can affect metabolic flux and the levels of certain metabolites, influencing overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to areas where it is needed most, such as regions experiencing high oxidative stress. The compound’s distribution is crucial for its effectiveness in protecting cellular components from oxidative damage.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects . The compound may also undergo post-translational modifications that direct it to specific compartments or organelles, enhancing its ability to protect against oxidative damage in targeted areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate typically involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with 2,4-di-tert-butylphenol. This reaction is often facilitated by using thionyl chloride (SOCl2) as the acylating agent. The optimal conditions for this reaction include a molar ratio of 1:1.1 for 3,5-di-tert-butyl-4-hydroxybenzoic acid to 2,4-di-tert-butylphenol, a reaction temperature of 70°C, and a reaction time of 11 hours .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization using solvents like n-butanol .

Chemical Reactions Analysis

Types of Reactions: 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate primarily undergoes esterification reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal conditions.

Common Reagents and Conditions:

    Esterification: Thionyl chloride (SOCl2) is commonly used as the acylating agent.

    Solvents: Benzene or n-butanol are often used as solvents during the synthesis and purification processes.

Major Products: The primary product of the esterification reaction is this compound itself. No significant by-products are typically formed under controlled conditions .

Scientific Research Applications

2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate has several applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness: 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate is unique due to its dual functionality as both a UV absorber and an antioxidant. This dual role makes it particularly valuable in applications where both UV protection and oxidative stability are required .

Properties

IUPAC Name

(2,4-ditert-butylphenyl) 3,5-ditert-butyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O3/c1-26(2,3)19-13-14-23(20(17-19)27(4,5)6)32-25(31)18-15-21(28(7,8)9)24(30)22(16-18)29(10,11)12/h13-17,30H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYSXRBJOSZLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063364
Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester
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Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals
Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

4221-80-1
Record name 2,4-Di-tert-butylphenyl 3′,5′-di-tert-butyl-4′-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4221-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Ditert-butyl-4-hydroxy-(2,4-ditert-butylphenyl)benzoate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004221801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester
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Record name 2,4-di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate
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Record name TETRABUTYL PHENYL HYDROXYBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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